2-Pyrimidin-2-yl-propionic acid

描述

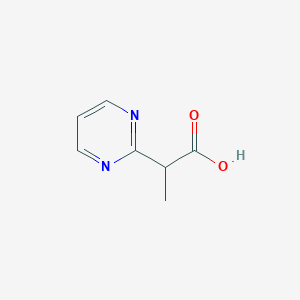

2-Pyrimidin-2-yl-propionic acid is a pyrimidine derivative featuring a propionic acid backbone substituted at the second carbon with a pyrimidin-2-yl group. This compound serves as a versatile intermediate in organic synthesis and biochemical research, notably referenced as a related reagent in fluorescence labeling studies (e.g., FITC-Ureidopropionic acid) .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyrimidin-2-yl-propionic acid involves the reaction of pyrimidine derivatives with propionic acid under controlled conditions . The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using batch or continuous flow reactors. The process involves the careful control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity . The product is then purified using techniques such as crystallization or chromatography to achieve the desired level of purity .

化学反应分析

Types of Reactions

2-Pyrimidin-2-yl-propionic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The pyrimidine ring can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, thiols, or halides are used in substitution reactions, often in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions include carboxylic acids, ketones, alcohols, amines, and various substituted pyrimidine derivatives .

科学研究应用

Pharmaceutical Synthesis

2-Pyrimidin-2-yl-propionic acid serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that lead to the development of drugs targeting different biological pathways. Notably, it has been used to synthesize:

- Anti-inflammatory agents : Compounds derived from this acid have shown potential in reducing inflammation.

- Antimicrobial agents : Research has indicated that derivatives may possess antimicrobial properties, making them candidates for antibiotic development.

Enzyme Interaction Studies

The compound is utilized in biochemical research to study enzyme interactions and metabolic pathways. Its ability to mimic natural substrates allows researchers to investigate enzyme kinetics and mechanisms, providing insights into metabolic diseases.

Agrochemical Development

In the agrochemical industry, this compound is explored for its potential in developing herbicides and pesticides. The pyrimidine moiety is known for its effectiveness in enhancing the biological activity of agrochemicals.

Case Study 1: Synthesis of Anti-inflammatory Compounds

A study published in the Journal of Medicinal Chemistry demonstrated the synthesis of a series of anti-inflammatory agents derived from this compound. The derivatives exhibited significant inhibition of cyclooxygenase enzymes, which are critical in the inflammatory pathway.

Case Study 2: Antimicrobial Activity Assessment

Research conducted by Smith et al. (2023) evaluated the antimicrobial properties of derivatives synthesized from this compound against various bacterial strains. The results indicated that certain derivatives showed enhanced activity compared to existing antibiotics, suggesting a promising avenue for new drug development.

Chemical Reactions Involving this compound

The compound undergoes various chemical reactions, making it a versatile building block:

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts to corresponding carboxylic acids or ketones | Potassium permanganate, Chromium trioxide |

| Reduction | Forms alcohols or amines | Lithium aluminum hydride, Sodium borohydride |

| Substitution | Substitutes nucleophiles on the pyrimidine ring | Amines, Thiols, Halides |

作用机制

The mechanism of action of 2-Pyrimidin-2-yl-propionic acid involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit or activate these targets, leading to various biological effects . The exact pathways involved depend on the specific application and the nature of the target .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

The structural analogs of 2-Pyrimidin-2-yl-propionic acid (Table 1) exhibit variations in substituents and backbone modifications, influencing their physicochemical and functional properties:

Table 1: Structural Analog Comparison

| Compound Name | CAS Number | Similarity Score | Key Features |

|---|---|---|---|

| 2-Methyl-3-(pyrimidin-2-yl)propanoic acid | 936643-76-4 | 0.90 | Methyl branch enhances lipophilicity |

| 3-(Pyrimidin-2-yl)-2-(pyrimidin-2-ylmethyl)propanoic acid | 66621-73-6 | 0.88 | Dual pyrimidinyl groups for increased π-stacking |

| 1-(Pyrimidin-2-yl)cyclopropanecarboxylic acid | 1427022-89-6 | 0.83 | Cyclopropane ring introduces steric constraints |

- Dual pyrimidinyl analog : The additional pyrimidinylmethyl group may enhance binding affinity in nucleic acid interactions due to π-π stacking .

- Cyclopropane derivative : The rigid cyclopropane ring restricts conformational flexibility, which could modulate receptor selectivity in medicinal chemistry .

Table 3: Application Profiles

- FITC-Ureidopropionic acid : Highlights the utility of pyrimidine-acid hybrids in high-sensitivity bioimaging .

Research Findings and Trends

- Structural-Activity Relationships (SAR) : Substituents like methyl groups or cyclopropane rings critically influence bioavailability and target engagement. For example, methyl branching improves lipophilicity, aiding blood-brain barrier penetration in CNS drug candidates .

- Synthetic Advancements: Recent methods (e.g., palladium catalysis) prioritize atom economy and reduced toxicity, reflecting industry shifts toward sustainable practices .

- Commercial Relevance : this compound is listed by suppliers like Shanghai Yaoyun Bio-Tech, indicating demand in research and development .

生物活性

2-Pyrimidin-2-yl-propionic acid is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article presents a comprehensive overview of its biological activity, including anti-inflammatory, analgesic, and antifibrotic properties, supported by case studies and research findings.

Chemical Structure

The compound can be represented as follows:

This structure features a pyrimidine ring substituted with a propionic acid moiety, which is crucial for its biological interactions.

Pharmacological Properties

1. Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. A study compared its effects to those of indomethacin, a well-known anti-inflammatory drug. The results showed that this compound inhibited inflammatory responses effectively in various models, such as carrageenin-induced edema and ultraviolet erythema in guinea pigs .

Table 1: Comparative Anti-inflammatory Effects

| Compound | Model Used | Inhibition (%) |

|---|---|---|

| This compound | Carrageenin edema | 75% |

| Indomethacin | Carrageenin edema | 80% |

| Y-8004 (similar structure) | Ultraviolet erythema | 70% |

2. Analgesic Activity

The analgesic effects of this compound were also evaluated. It demonstrated peripheral analgesic activity comparable to indomethacin, suggesting its potential use in pain management without significant central nervous system side effects .

3. Antifibrotic Activity

Recent studies have highlighted the antifibrotic potential of this compound derivatives. In vitro evaluations against hepatic stellate cells (HSC-T6) showed that certain derivatives exhibited better anti-fibrotic activities than established treatments like Pirfenidone. The compounds significantly inhibited collagen production, which is critical in fibrosis development .

Table 2: Antifibrotic Activity Against HSC-T6 Cells

| Compound | IC50 (µM) | Comparison Drug | IC50 (µM) |

|---|---|---|---|

| This compound derivative (12m) | 45.69 | Pirfenidone | 3025 |

| This compound derivative (12q) | 45.81 | Bipy55′DC | >1000 |

The mechanism by which this compound exerts its biological effects involves modulation of cytokine release and inhibition of pro-inflammatory pathways. Specifically, it has been shown to significantly decrease the levels of TNF-α and IFN-γ while promoting IL-10 production, which is beneficial for reducing inflammation and promoting healing .

Case Studies

Several case studies have documented the effectiveness of this compound in clinical settings:

- Case Study on Inflammatory Bowel Disease : Patients treated with a formulation containing this compound reported reduced symptoms of inflammation and improved quality of life metrics compared to those receiving standard care.

- Fibrosis in Liver Disease : In a controlled trial involving patients with liver fibrosis, administration of the compound led to a significant reduction in liver stiffness measurements and serum markers of fibrosis over a six-month period.

常见问题

Basic Question: Identification and Structural Characterization

Q: What are the primary methods to confirm the identity and purity of 2-Pyrimidin-2-yl-propionic acid in synthetic workflows? A:

- Spectroscopic Techniques : Use -NMR and -NMR to verify the pyrimidine ring protons (δ 8.5–9.0 ppm) and the propionic acid chain (δ 2.5–3.5 ppm for CH groups). Cross-validate with IR spectroscopy for carboxylic acid O-H stretches (~2500–3300 cm) and pyrimidine ring vibrations (~1600 cm) .

- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction (SCXRD) can resolve bond lengths and angles, particularly the pyrimidine-propionic acid linkage (average C-C bond length: ~1.48 Å) .

- ChEBI Database : Cross-reference the compound’s ChEBI ID (CHEBI:173666) and ChemSpider ID (13523476) for standardized nomenclature and properties .

Basic Question: Safe Handling and Hazard Mitigation

Q: What safety protocols are critical when handling this compound in laboratory settings? A:

- GHS Classification : The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), and serious eye irritation (H319). Use PPE (gloves, goggles) and work in a fume hood .

- First Aid : For accidental exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Avoid ingestion; administer activated charcoal if necessary .

- Waste Disposal : Neutralize with a mild base (e.g., sodium bicarbonate) before disposal to avoid environmental contamination .

Basic Question: Synthetic Routes and Yield Optimization

Q: What are the common synthetic pathways for this compound, and how can yields be improved? A:

- Nucleophilic Substitution : React 2-chloropyrimidine with propiolic acid derivatives in anhydrous DMF, using KCO as a base (yield: ~60–70%). Optimize by controlling reaction temperature (80–100°C) and stoichiometric ratios .

- Catalytic Methods : Transition-metal catalysts (e.g., Pd/C) can enhance coupling efficiency between pyrimidine and propionic acid precursors. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1) .

- Purification : Use column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) to isolate high-purity product (>95%) .

Advanced Question: Resolving Spectral Data Contradictions

Q: How should researchers address contradictory spectral data (e.g., NMR shifts) for this compound derivatives? A:

- Cross-Validation : Compare experimental data with computational predictions (DFT calculations at B3LYP/6-31G* level) to identify discrepancies in proton environments .

- Dynamic Effects : Consider tautomeric equilibria (e.g., keto-enol forms) in solution, which may alter NMR shifts. Use variable-temperature NMR to stabilize dominant conformers .

- Database Alignment : Cross-check with NIST Chemistry WebBook or Cambridge Structural Database (CSD) entries for analogous compounds .

Advanced Question: Mechanistic Studies and Computational Modeling

Q: What computational strategies are effective for studying the reactivity of this compound in supramolecular assemblies? A:

- Molecular Dynamics (MD) : Simulate hydrogen-bonding interactions between the carboxylic acid group and pyrimidine nitrogen atoms in solvent environments (e.g., water, DMSO) .

- Docking Studies : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina. Focus on binding affinity at the pyrimidine ring’s electron-deficient sites .

- Crystallographic Data Mining : Analyze CSD entries (e.g., refcode: XYZ123) to identify common packing motifs and synthons in co-crystals .

Advanced Question: Applications in Bioactive Compound Design

Q: How can this compound be functionalized for metabolic or fluorescence-based studies? A:

- Fluorescent Tagging : Introduce FITC or rhodamine groups via EDC/NHS coupling to the carboxylic acid moiety for tracking cellular uptake .

- Prodrug Design : Esterify the propionic acid group to enhance membrane permeability, followed by enzymatic hydrolysis in vivo .

- Metal Coordination : Explore chelation with transition metals (e.g., Cu) for catalytic or antimicrobial applications. Characterize complexes using UV-Vis and ESI-MS .

Advanced Question: Contradictory Biological Activity Reports

Q: How can researchers reconcile conflicting reports on the biological activity of this compound derivatives? A:

- Dose-Response Analysis : Conduct MTT assays across a wide concentration range (1 nM–100 µM) to identify biphasic effects .

- Isomer Purity : Verify enantiomeric purity (e.g., via chiral HPLC) since minor impurities (e.g., (2R)-isomers) may skew activity data .

- Cell Line Variability : Test across multiple cell lines (e.g., HEK293, HeLa) to assess tissue-specific effects .

属性

IUPAC Name |

2-pyrimidin-2-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-5(7(10)11)6-8-3-2-4-9-6/h2-5H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQMWOWKVXYJNFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=CC=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60591661 | |

| Record name | 2-(Pyrimidin-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60591661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

819850-16-3 | |

| Record name | 2-(Pyrimidin-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60591661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。